Xmu-MP-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

XMU-MP-1 is a reversible and selective inhibitor of MST1/2 . It has been shown to promote the downstream activation of the pro-proliferative, pro-regenerative, and anti-apoptotic transcriptional regulator YAP1 .

Molecular Structure Analysis

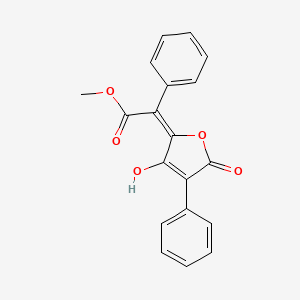

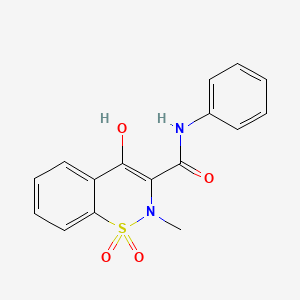

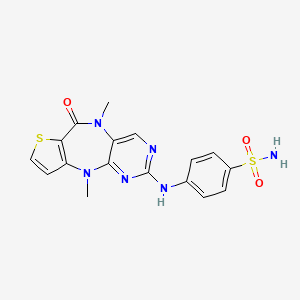

XMU-MP-1 binds to the ATP-binding pocket of MST2 . The sulfonamide group in the molecular structure of XMU-MP-1 is crucial .Chemical Reactions Analysis

XMU-MP-1 inhibits the phosphorylation of MOB1, LATS1/2, and YAP in HepG2 cells as well as MST1/2 autophosphorylation in a concentration-dependent manner .Physical And Chemical Properties Analysis

XMU-MP-1 is a solid substance . Its molecular weight is 416.48 and its molecular formula is C17H16N6O3S2 . It is soluble in DMSO with gentle warming but insoluble in water and ethanol .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

Xmu-MP-1 has been shown to ameliorate neuropathological changes in a rat model of sporadic Alzheimer’s Disease . It does this by modulating the Hippo-Wnt signaling crosstalk . The treatment with Xmu-MP-1 improved cognitive deficits in the rats . It reduced tau phosphorylation, amyloid-beta deposition, oxidative stress, neurotoxicity, neuroinflammation, synaptic dysfunction, neuronal apoptosis, and neurodegeneration .

Hair Follicle Regeneration

In a model human mini-organ, namely the hair follicle, XMU-MP-1 was tested to determine whether it can be pharmacologically exploited to promote regeneration . However, rather than promoting proliferation, XMU-MP-1 decreased the number of Ki-67+, EdU+ and phospho histone H3+ hair matrix keratinocytes .

Antagonizing Cell Cycle-Dependent Cytotoxicity

XMU-MP-1 has been found to antagonize the cytotoxic effects of paclitaxel . This suggests that it could potentially be used in combination with other drugs to reduce their cytotoxic effects.

Liver Repair and Regeneration

XMU-MP-1 has been shown to promote liver repair and regeneration in a mouse model of acute and chronic liver injury . This suggests that it could potentially be used as a therapeutic agent in the treatment of liver diseases.

Inhibition of MST1/2 Kinases

XMU-MP-1 is a potent and selective ATP-competitive mammalian sterile 20-like kinase (MST) 1/2 inhibitor . It enhances the activity of downstream YAP in vitro . This suggests that it could potentially be used to modulate the activity of these kinases in various biological processes.

Prevention of Cell Death

XMU-MP-1 has been shown to prevent cell death induced by overexpression of MST2 . This suggests that it could potentially be used as a therapeutic agent in conditions characterized by excessive cell death.

Mécanisme D'action

Target of Action

Xmu-MP-1 is a potent, selective, and ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2) . MST1/2 are key components of the Hippo signaling pathway, which plays a crucial role in tissue regeneration, stem cell self-renewal, and organ size control .

Mode of Action

Xmu-MP-1 interacts with its targets, MST1/2, by inhibiting their kinase activity . This inhibition is achieved through ATP competition, which prevents the phosphorylation of MOB1, a downstream substrate of MST2 . This action results in the inactivation of the Hippo signaling pathway and the potentiation of the Wnt/β-Catenin signaling pathway .

Biochemical Pathways

The primary biochemical pathways affected by Xmu-MP-1 are the Hippo and Wnt/β-Catenin signaling pathways . By inhibiting MST1/2, Xmu-MP-1 inactivates the Hippo signaling pathway, which is known to inhibit cell proliferation and promote apoptosis . Concurrently, it potentiates the Wnt/β-Catenin signaling pathway, which is associated with cell growth and regeneration .

Pharmacokinetics

It has been successfully administered in animal models via intraperitoneal injection , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of Xmu-MP-1’s action are diverse. It has been shown to improve cognitive deficits in a rat model of Alzheimer’s disease . It reduces tau phosphorylation, amyloid-beta deposition, oxidative stress, neurotoxicity, neuroinflammation, synaptic dysfunction, neuronal apoptosis, and neurodegeneration . In addition, it has been found to increase the number of pancreatic β cells and enhance Langerhans islet area in a mouse model of diabetes .

Action Environment

The action, efficacy, and stability of Xmu-MP-1 can be influenced by various environmental factors. For instance, the compound’s effect on cell cycle progression may vary depending on the tissue context . Researchers should exercise caution when interpreting the effects of Xmu-MP-1, especially in tissues with actively proliferating cell populations .

Orientations Futures

While XMU-MP-1 has been shown to promote tissue repair and regeneration, it also perturbs epithelial cell cycle progression in a model human mini-organ . This may arise as an off-target effect, especially when XMU-MP-1 has been described to strongly inhibit 21 additional kinases beyond MST1/2 . Therefore, future research should exercise caution when interpreting the effects of XMU-MP-1, especially in tissues with actively proliferating cell populations .

Propriétés

IUPAC Name |

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDHKIFCGOZTGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)